Guanidinomethylphosphonic acid

Description

Properties

CAS No. |

55215-14-0 |

|---|---|

Molecular Formula |

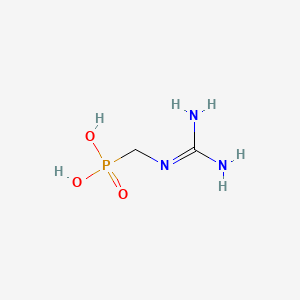

C2H8N3O3P |

Molecular Weight |

153.08 g/mol |

IUPAC Name |

(diaminomethylideneamino)methylphosphonic acid |

InChI |

InChI=1S/C2H8N3O3P/c3-2(4)5-1-9(6,7)8/h1H2,(H4,3,4,5)(H2,6,7,8) |

InChI Key |

MAAFMNFCKWEWLO-UHFFFAOYSA-N |

SMILES |

C(N=C(N)N)P(=O)(O)O |

Canonical SMILES |

C(N=C(N)N)P(=O)(O)O |

Other CAS No. |

55215-14-0 |

Synonyms |

GMPA guanidinomethylphosphonic acid guanidinomethylphosphonic acid, monosodium salt |

Origin of Product |

United States |

Comparison with Similar Compounds

Guanidine Phosphate

Structural Differences :

- Guanidinomethylphosphonic acid: Contains a direct C-P bond (methylphosphonic acid group).

Physical Properties :

| Property | This compound | Guanidine Phosphate |

|---|---|---|

| Molecular Formula | CH₆N₃PO₃ (inferred) | C₂H₁₀N₆·H₃PO₄ |

| Molar Mass (g/mol) | ~155 (estimated) | 216.14 |

| Melting Point (°C) | Not reported | 247–250 (decomposition) |

| Key Applications | Agriculture, healthcare | Flame retardant in textiles |

Guanidine phosphate’s flame-retardant properties arise from its ability to release phosphoric acid under heat, forming a protective char layer . In contrast, this compound’s bioactivity stems from its structural mimicry of amino acids, enabling interference with metabolic pathways in plants or microbes .

Aminomethylphosphonic Acids (e.g., Glyphosate)

Structural Differences :

- This compound: Guanidine group replaces the glycine moiety in glyphosate.

- Glyphosate: N-(phosphonomethyl)glycine, with a glycine-linked phosphonic acid group (Figure 2) .

Functional Properties :

| Property | This compound | Glyphosate |

|---|---|---|

| pKa (phosphonic group) | ~0.5 (inferred) | 2.6, 5.6, 10.3 (multi-stage) |

| Toxicity | Lower (inferred from class) | Higher |

| Primary Applications | Broad-spectrum bioactivity | Herbicide |

Glyphosate’s widespread use as a herbicide is attributed to its inhibition of the shikimate pathway in plants.

Other Phosphonic Acid Derivatives

- Aminotris(methylenephosphonic acid): Used in water treatment for scale inhibition. Differs in having three phosphonic groups, enhancing metal chelation capacity.

- Ether phospholipids : Contain phosphonic acid but lack guanidine, limiting their bioactivity spectrum.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via the formation of an iminium intermediate from guanidine and formaldehyde, which subsequently reacts with the α-carbon of methylphosphonic acid. Key steps include:

-

Iminium Ion Formation : Guanidine reacts with formaldehyde in acidic media (pH 4–5) to generate a protonated iminium species.

-

Enolization and Nucleophilic Attack : Methylphosphonic acid undergoes enolization, enabling nucleophilic attack on the iminium ion to form the C–N bond.

Optimized Conditions :

Limitations and By-Product Analysis

Side reactions include over-alkylation and formaldehyde polymerization. By-products such as N-methylguanidine and methylenebis(phosphonic acid) are minimized by maintaining stoichiometric ratios and controlled pH.

Kabachnik–Fields Three-Component Reaction

This method synthesizes α-aminophosphonates, which are hydrolyzed to phosphonic acids.

Procedure

Guanidine, formaldehyde, and dialkyl phosphite (e.g., diethyl phosphite) react to form a phosphonate ester, followed by acid hydrolysis:

Conditions :

Advantages Over Mannich Reaction

Nucleophilic Substitution of Halomethylphosphonic Acid Derivatives

Chloromethylphosphonic acid serves as a precursor for guanidine substitution.

Synthesis of Chloromethylphosphonic Acid

Methylphosphonic acid reacts with chlorine gas under UV light:

Guanidine Substitution

Chloromethylphosphonic acid reacts with guanidine in aqueous NaOH:

Conditions :

Coupling Reactions Using Carbodiimides

Carbodiimide-mediated coupling links preformed guanidine and phosphonic acid moieties.

EDC/HOBt Activation

Ethylenediamine carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the phosphonic acid for guanidine coupling:

Conditions :

Oxidation of Guanidinomethylphosphonate Esters

Phosphonate esters are oxidized to phosphonic acids using strong oxidizers.

Ester Synthesis and Oxidation

-

Esterification : Methylphosphonic acid is esterified with ethanol/H₂SO₄.

-

Guanidine Coupling : Reacted with guanidine via nucleophilic substitution.

-

Oxidation : HNO₃ or H₂O₂ converts the ester to phosphonic acid.

Yield : 70–75% after oxidation.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Mannich Reaction | High atom economy | By-product formation | 70–85% |

| Kabachnik–Fields | Mild conditions | Requires hydrolysis step | 65–78% |

| Nucleophilic Substitution | Straightforward precursor synthesis | Low yield due to competing hydrolysis | 55–65% |

| Carbodiimide Coupling | Modular approach | High reagent cost | 50–60% |

| Phosphonate Oxidation | Scalable | Multi-step process | 70–75% |

Q & A

Q. What statistical approaches are recommended for analyzing clustered data in studies involving this compound?

- Methodological Answer : Use mixed-effects models (e.g., linear mixed models in R or SAS) to account for nested observations (e.g., repeated measurements per subject). Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. Report intraclass correlation coefficients (ICC) to quantify data clustering .

Q. How can researchers address gaps in the mechanistic understanding of this compound’s role in corrosion inhibition?

- Methodological Answer :

- Electrochemical Methods : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) on metal substrates (e.g., carbon steel).

- Surface Analysis : Use SEM-EDS to map inhibitor adsorption and XPS to identify bonding modes (e.g., P-O-Fe).

- Computational Modeling : Apply density functional theory (DFT) to calculate adsorption energies on Fe(110) surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.